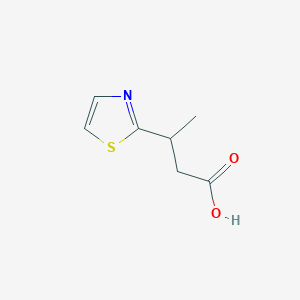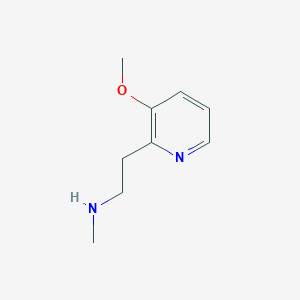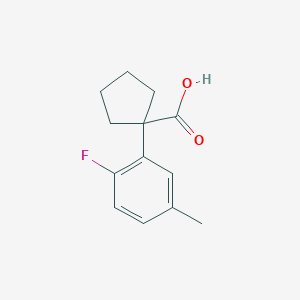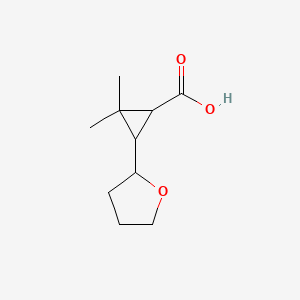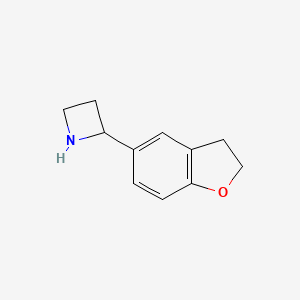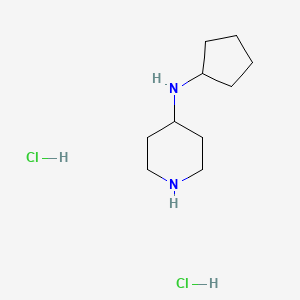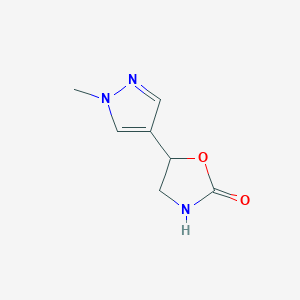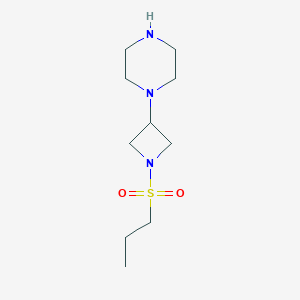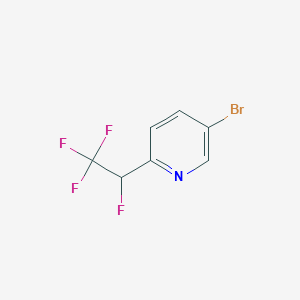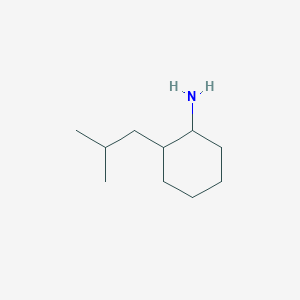
2-Isobutylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isobutylcyclohexan-1-amine is an organic compound that belongs to the class of amines Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms This compound features a cyclohexane ring substituted with an isobutyl group and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutylcyclohexan-1-amine can be achieved through several methods. One common approach involves the reductive amination of cyclohexanone with isobutylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the formation of the amine.
Another method involves the alkylation of cyclohexylamine with isobutyl bromide. This reaction proceeds via a nucleophilic substitution mechanism, where the amine group of cyclohexylamine attacks the electrophilic carbon of isobutyl bromide, resulting in the formation of this compound. The reaction is typically carried out in an organic solvent such as ethanol or tetrahydrofuran, with the addition of a base like sodium hydroxide to neutralize the generated hydrogen bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors with immobilized catalysts can facilitate the reductive amination or alkylation reactions. Additionally, process optimization techniques such as temperature control, pressure regulation, and real-time monitoring of reaction parameters can further improve the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
2-Isobutylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide or pyridine.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines or amides.
科学的研究の応用
2-Isobutylcyclohexan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies. Its structural features allow it to mimic natural amines found in biological systems.
Medicine: this compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-Isobutylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can bind to receptors and modulate signal transduction pathways, affecting cellular responses.
類似化合物との比較
Similar Compounds
Cyclohexylamine: A primary amine with a cyclohexane ring, similar in structure but lacks the isobutyl group.
Isobutylamine: A primary amine with an isobutyl group, similar in structure but lacks the cyclohexane ring.
2-Isopropylcyclohexan-1-amine: Similar in structure but with an isopropyl group instead of an isobutyl group.
Uniqueness
2-Isobutylcyclohexan-1-amine is unique due to the presence of both the cyclohexane ring and the isobutyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The steric and electronic effects of the isobutyl group influence the reactivity and selectivity of the compound in chemical reactions, distinguishing it from other similar amines.
特性
分子式 |
C10H21N |
|---|---|
分子量 |
155.28 g/mol |
IUPAC名 |
2-(2-methylpropyl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-8(2)7-9-5-3-4-6-10(9)11/h8-10H,3-7,11H2,1-2H3 |
InChIキー |
BERGTQGYSVHLAW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1CCCCC1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


